

# Understanding Venetoclax Resistance and the BCL-2 G101V Mutation

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## Compound Focus: Venetoclax

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**What is the G101V mutation?** The BCL-2 **G101V mutation** is an acquired point mutation (glycine to valine at position 101) identified in patients with chronic lymphocytic leukaemia (CLL) who initially responded to **venetoclax** but later experienced disease progression, typically after 19-42 months of continuous therapy [1] [2] [3]. This mutation is a primary, on-target mechanism of drug resistance.

**How does the G101V mutation cause resistance?** Structurally, glycine 101 is located on the  $\alpha 2$  helix of BCL-2, and its mutation to the bulkier valine does not directly block the drug-binding pocket. Instead, it initiates a "**knock-on effect**" [1] [3]. The valine side chain causes a steric clash, forcing a 60-degree rotamer change in the adjacent E152 residue on the  $\alpha 5$  helix. This conformational shift repositions E152, whose C $\gamma$  atom comes into van der Waals contact with the chlorophenyl moiety of **venetoclax**, subtly disrupting the drug's optimal positioning within the P2 pocket and reducing binding affinity [1] [2]. Crucially, this change is selective; the mutant BCL-2 G101V protein largely retains its ability to bind native pro-apoptotic BH3-only proteins (like BIM and BAX), thus preserving its pro-survival function in cancer cells while evading inhibition by **venetoclax** [1] [3].

The diagram below illustrates this allosteric resistance mechanism.

## Frequently Asked Questions (FAQs)

- **Q1: What is the quantitative impact of the G101V mutation on venetoclax binding?** The G101V mutation reduces the binding affinity of **venetoclax** for BCL-2 by approximately **180-fold**, drastically diminishing its efficacy [1] [3].
- **Q2: Are there other BCL-2 mutations linked to venetoclax resistance?** Yes, though G101V is the most frequently reported in patients. Other mutations include:
  - **F104L/V/C**: Predicted from mouse models to confer resistance [1] [3].
  - **D103Y**: A clinically identified mutation in the BH3-binding pocket that directly interferes with **venetoclax** binding [2].
- **Q3: Can the G101V mutation be detected before clinical relapse?** Yes. Emerging data shows that the mutation can be detected in patient samples **up to a year** before clinical progression becomes apparent, offering a potential window for intervention [2].
- **Q4: What are the promising strategies to overcome G101V-mediated resistance?** The primary strategy is the development of **next-generation BCL-2 inhibitors**. For example, **sonrotoclax** adopts a novel binding mode within the P2 pocket, allowing it to maintain potency against the G101V mutant in vitro and in vivo [4]. Another approach involves engineering cellular therapies, such as **CAR T-cells, to express BCL-xL**, which protects them from BH3 mimetics and opens a therapeutic window for combination strategies [5].

## Quantitative Data on Resistance Mutations

The table below summarizes key resistance mutations and their characteristics.

Mutation	Location	Reported Context	Impact on Venetoclax Binding	Notes
<b>G101V</b>	$\alpha$ 2 helix	Clinical (CLL patients) [1] [2] [3]	~180-fold reduction [1] [3]	Most common clinical resistance mutation; allosteric mechanism
<b>D103Y</b>	BH3-binding pocket	Clinical (CLL patients) [2]	Predicted severe reduction	Directly disrupts key hydrogen bond with venetoclax [2]

Mutation	Location	Reported Context	Impact on Venetoclax Binding	Notes
F104L	BH3-binding pocket	Pre-clinical models [1] [3]	Confers resistance	Not yet widely observed in patients [1]

## Experimental Guide: Studying G101V-Mediated Resistance

For researchers aiming to model or investigate this resistance mechanism, here are established experimental approaches.

### Introducing the G101V Mutation into Cellular Models

A common method is to engineer lentiviral vectors to overexpress the BCL-2 G101V mutant protein in cells.

- **Vector Design:** Clone the human BCL-2 G101V cDNA into a lentiviral expression plasmid. To co-express with a reporter or other gene (e.g., in CAR T-cells), use a **P2A or T2A self-cleaving peptide sequence** [5].
- **Cell Transduction:** Produce lentivirus and transduce target cells (e.g., leukemia cell lines, primary T-cells). Include controls transduced with wild-type BCL-2 and empty vector.
- **Validation:**
  - **At DNA/RNA level:** Use Sanger sequencing or targeted NGS of the *BCL-2* PCR amplicon to confirm the mutation.
  - **At Protein level:** Confirm overexpression via Western blot using an anti-BCL-2 antibody [5].
- **Functional Assay:** Treat transduced cells with a range of **venetoclax** concentrations (e.g., 1 nM - 10 μM) for 24-72 hours. Assess cell viability using assays like **CellTiter-Glo** to generate dose-response curves and calculate IC50 values. Cells expressing BCL-2 G101V will show a significantly higher IC50 compared to wild-type controls [5].

### Detecting BCL-2 Mutations in Patient Samples

Monitoring for the emergence of resistance mutations in patients on **venetoclax** therapy is crucial.

- **Sample Collection:** Use peripheral blood or bone marrow mononuclear cells. Enrich for CD19+ B-cells if working with CLL samples to increase tumor purity [2].
- **DNA Extraction:** Isolate genomic DNA from patient samples at multiple time points (e.g., baseline, during response, at progression).
- **Targeted Next-Generation Sequencing (NGS):**
  - **Library Prep:** Design NGS panels to cover all exons of *BCL-2*, or use whole-exome sequencing (WES). Amplicon-based deep sequencing (e.g., ~1000x coverage) is highly sensitive for detecting low-VAF clones.
  - **Bioinformatic Analysis:** Align sequences to the reference genome (e.g., GRCh38) and use variant-calling tools (e.g., GATK) to identify single-nucleotide variants. Focus on codon 101 for the G101V mutation and codons 103/104 for other potential mutations [2].
- **Interpretation:** The **Variant Allele Frequency (VAF)** of G101V can be low and subclonal initially (e.g., 7-25%) and may increase over time with disease progression [2].

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## References

1. Structures of BCL - 2 in complex with venetoclax reveal the molecular... [nature.com]
2. Venetoclax resistance and acquired BCL2 mutations in ... [pmc.ncbi.nlm.nih.gov]
3. Structures of BCL - 2 in complex with venetoclax reveal the molecular... [pmc.ncbi.nlm.nih.gov]
4. Sonrotoclax overcomes BCL2 G101V mutation–induced ... [sciencedirect.com]
5. Comprehensive analysis of Bcl-2 family protein ... - PMC [pmc.ncbi.nlm.nih.gov]

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